molecular formula C9H7ClF3NO2 B066340 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 161290-85-3

2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B066340
CAS No.: 161290-85-3
M. Wt: 253.6 g/mol
InChI Key: MIWYZHHKNDZBCB-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Potential Pesticide Applications : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a category that includes 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide, have been characterized for potential use as pesticides. Their properties have been studied using X-ray powder diffraction techniques (Olszewska, Pikus, & Tarasiuk, 2008).

  • Study on Herbicide Metabolism : This compound belongs to the chloroacetamide class, and similar compounds in this class have been studied for their metabolic pathways in human and rat liver microsomes. These studies are crucial for understanding the environmental and health impacts of herbicide usage (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Conformational Studies : Research has been conducted on the conformational properties of similar compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide, using methods like dipole moment measurements and quantum chemical calculations. These studies are important for understanding the physical and chemical properties of these compounds (Ishmaeva et al., 2015).

  • Synthesis and Antibacterial Activities : Compounds with a similar structure have been synthesized and evaluated for their antibacterial activities. These compounds include derivatives of N-chloro aryl acetamide, which have shown potential as antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).

  • Pharmaceutical Research : Some derivatives have been explored for their potential pharmaceutical applications, such as in the synthesis of β-blockers, demonstrating the relevance of these compounds in medicinal chemistry (Lund, Bøckmann, & Jacobsen, 2016).

  • Structural Analysis : Studies on N-(5-Chloro-2-hydroxy-phenyl)-acetamide and similar compounds have provided insights into their crystal and molecular structures, which is fundamental in understanding their chemical behavior and potential applications (Chi et al., 2018).

  • Antioxidant Properties : Research on derivatives like 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide has explored their antioxidant properties, indicating potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-5-8(15)14-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWYZHHKNDZBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344998
Record name 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161290-85-3
Record name 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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